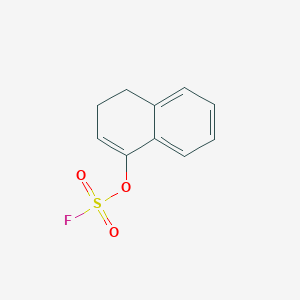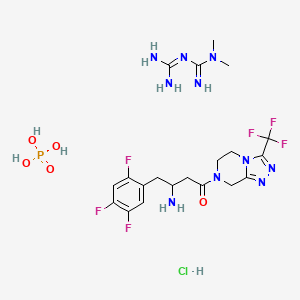
6-alpha-Fluoroisoflupredone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-alpha-Fluoroisoflupredone, also known as 6α,9α-Difluoroprednisolone, is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of prednisolone, fluorinated at the 6 and 9 positions, which enhances its glucocorticoid activity. This compound is primarily used in research settings to study its effects on various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-alpha-Fluoroisoflupredone typically involves multiple steps, starting from anecortave dehydroacetate. The process includes bromine hydroxyl epoxy, 6-site fluorination, 9-site fluorination, and hydrolysis . Another method involves reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent, such as Selectfluor®, to form the desired fluorinated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions to minimize impurities and isomers .
Analyse Chemischer Reaktionen
Types of Reactions
6-alpha-Fluoroisoflupredone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the molecule.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-alpha-Fluoroisoflupredone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study fluorination reactions and the effects of fluorine substitution on steroid structures.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
The mechanism of action of 6-alpha-Fluoroisoflupredone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This binding inhibits the production of pro-inflammatory cytokines and promotes the synthesis of anti-inflammatory proteins. The fluorine atoms enhance the compound’s binding affinity and stability, making it more potent than non-fluorinated analogs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A non-fluorinated analog with similar anti-inflammatory properties but lower potency.
Diflorasone: Another fluorinated corticosteroid with potent anti-inflammatory activity.
Flumethasone: A fluorinated corticosteroid used in veterinary medicine.
Uniqueness
6-alpha-Fluoroisoflupredone is unique due to its dual fluorination at the 6 and 9 positions, which significantly enhances its glucocorticoid activity compared to other similar compounds. This makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H26F2O5 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(9R,10S,13S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12?,13?,15?,16?,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
ABUISBDTYAZRHY-VRSLZVFHSA-N |
Isomerische SMILES |
C[C@]12CC([C@]3(C(C1CC[C@@]2(C(=O)CO)O)CC(C4=CC(=O)C=C[C@@]43C)F)F)O |
Kanonische SMILES |
CC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


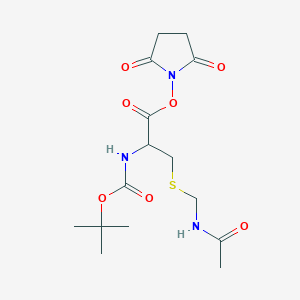
![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)
![2H-1,4-Diazepin-2-one, 6-[(3-fluorophenyl)methoxy]-4-(2-furanylcarbonyl)hexahydro-1-[(3-methylphenyl)methyl]-](/img/structure/B14803748.png)
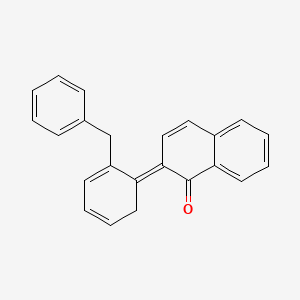
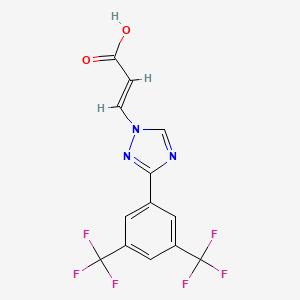

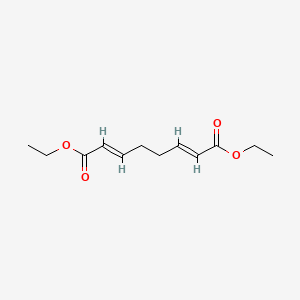
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
